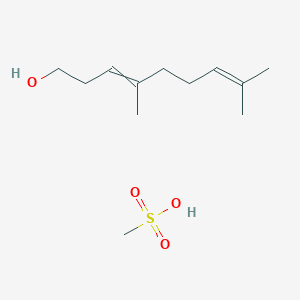
4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,8-Dimethyl-3,7-nonadien-2-ol
- 4,8-Dimethylnona-3,7-dien-2-one
- (E)-4,8-Dimethyl-1,3,7-nonatriene
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.
Properties
CAS No. |
118495-32-2 |
|---|---|
Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
BQQZXBNPVBIQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
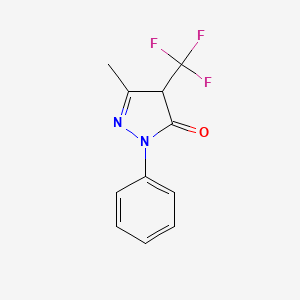
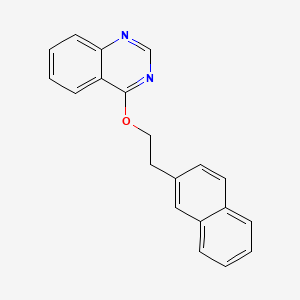
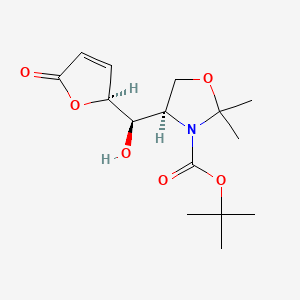
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
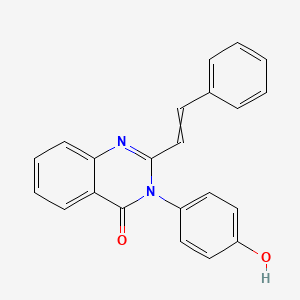
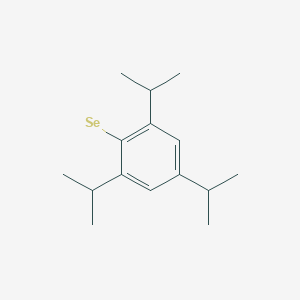
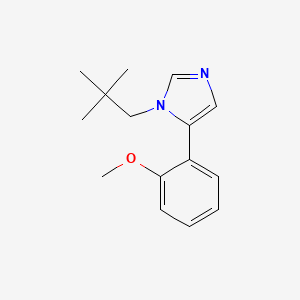

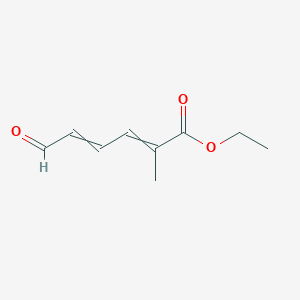

![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)

